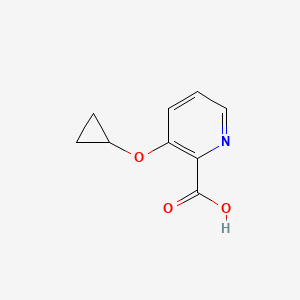![molecular formula C11H21NO4S B13920231 (9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl) methanesulfonate](/img/structure/B13920231.png)
(9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl) methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9-Methyl-1-oxa-9-azaspiro[55]undecan-4-yl) methanesulfonate is a chemical compound with a unique spirocyclic structure This compound is characterized by the presence of a spiro[55]undecane core, which includes both oxygen and nitrogen atoms in its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl) methanesulfonate typically involves the reaction of a spirocyclic precursor with methanesulfonyl chloride in the presence of a base. The reaction conditions often include:
Solvent: Dichloromethane or tetrahydrofuran
Base: Triethylamine or pyridine
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl) methanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The spirocyclic core can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a spirocyclic amine derivative, while oxidation can lead to the formation of spirocyclic ketones or alcohols.
Scientific Research Applications
(9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl) methanesulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl) methanesulfonate involves its interaction with specific molecular targets. The methanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The spirocyclic core can interact with biological targets, potentially disrupting cellular processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Spiro[5.5]undecane Derivatives: Compounds with similar spirocyclic structures but different functional groups.
1,3-Dioxane and 1,3-Dithiane Spiranes: Compounds with oxygen or sulfur atoms in the ring system, exhibiting similar stereochemistry and reactivity.
Uniqueness
(9-Methyl-1-oxa-9-azaspiro[55]undecan-4-yl) methanesulfonate is unique due to its specific combination of a spirocyclic core with both oxygen and nitrogen atoms and a methanesulfonate group
Properties
Molecular Formula |
C11H21NO4S |
|---|---|
Molecular Weight |
263.36 g/mol |
IUPAC Name |
(9-methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl) methanesulfonate |
InChI |
InChI=1S/C11H21NO4S/c1-12-6-4-11(5-7-12)9-10(3-8-15-11)16-17(2,13)14/h10H,3-9H2,1-2H3 |
InChI Key |
FICVKFVHYUTGOF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(CC1)CC(CCO2)OS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



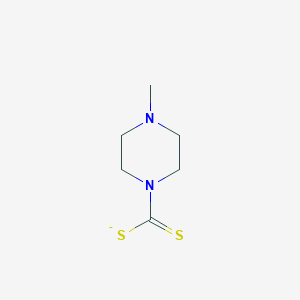
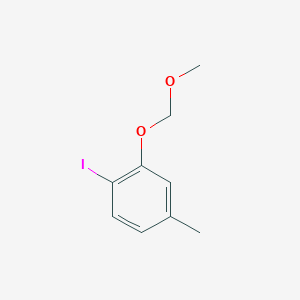


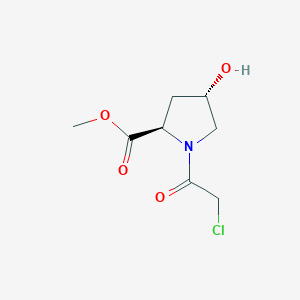
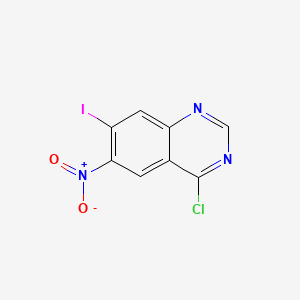
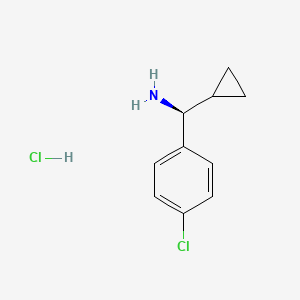
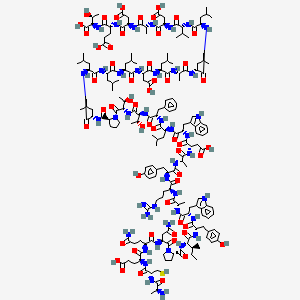
![Naphtho[2,1-b]benzofuran-6-ylboronic acid](/img/structure/B13920204.png)
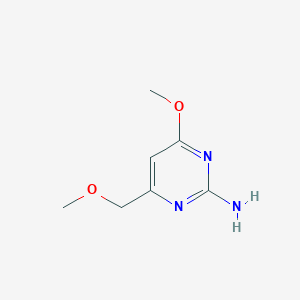
![Benzyl (2-hydroxyspiro[3.5]nonan-7-yl)(methyl)carbamate](/img/structure/B13920210.png)
![[(1S)-3,3-difluorocyclohexyl]methanol](/img/structure/B13920212.png)
